

structure-activity relationship of 4-Desmethyl-2methyl Celecoxib

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Compound of Interest		
Compound Name:	4-Desmethyl-2-methyl Celecoxib	
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An In-depth Technical Guide on the Structure-Activity Relationship of **4-Desmethyl-2-methyl Celecoxib**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity for COX-2 over COX-1 is a key design feature intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical analysis of a specific analog, **4-Desmethyl-2-methyl Celecoxib**, to elucidate the structural nuances that govern its biological activity. We will delve into its comparative potency, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Chemical Structures and Core Modifications

The parent compound, Celecoxib, is a diaryl-substituted pyrazole.[1] Its chemical structure features a central pyrazole ring, a trifluoromethyl (-CF3) group, a sulfonamide (-SO2NH2) moiety, and a p-tolyl group (4-methylphenyl).[4] The sulfonamide group is a critical pharmacophore that interacts with a secondary pocket unique to the COX-2 enzyme, which is a key factor in its selectivity.[3][5]



The analog, **4-Desmethyl-2-methyl Celecoxib**, modifies the substitution pattern on one of the aryl rings. Specifically, the methyl group is moved from the para (4) position to the ortho (2) position of the phenyl ring attached to the pyrazole core.

IUPAC Name: 4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[6] Molecular Formula: C17H14F3N3O2S[6]

Quantitative Biological Activity

The primary measure of a COX inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The data for **4-Desmethyl-2-methyl Celecoxib** is presented below in comparison to its parent compound, Celecoxib.

Compound	Target	IC50 Value	Reference(s)
Celecoxib	COX-2	0.06 μΜ	[2][7]
4-Desmethyl-2-methyl Celecoxib	COX-2	0.069 μΜ	[8][9]
Desmethyl Celecoxib	COX-2	0.032 μΜ	[10]

Structure-Activity Relationship (SAR) Analysis

The SAR for diarylheterocyclic COX-2 inhibitors like Celecoxib is well-defined. Key structural features for potent and selective inhibition include:

- Vicinal Aryl Rings: Two aromatic rings attached to a central heterocyclic core are essential for activity.[5]
- Sulfonamide/Methylsulfonyl Pharmacophore: The benzenesulfonamide moiety on the N1phenyl ring is crucial for selectivity. It fits into a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[3]
- Trifluoromethyl Group: The CF3 group on the pyrazole ring contributes to the overall binding affinity.







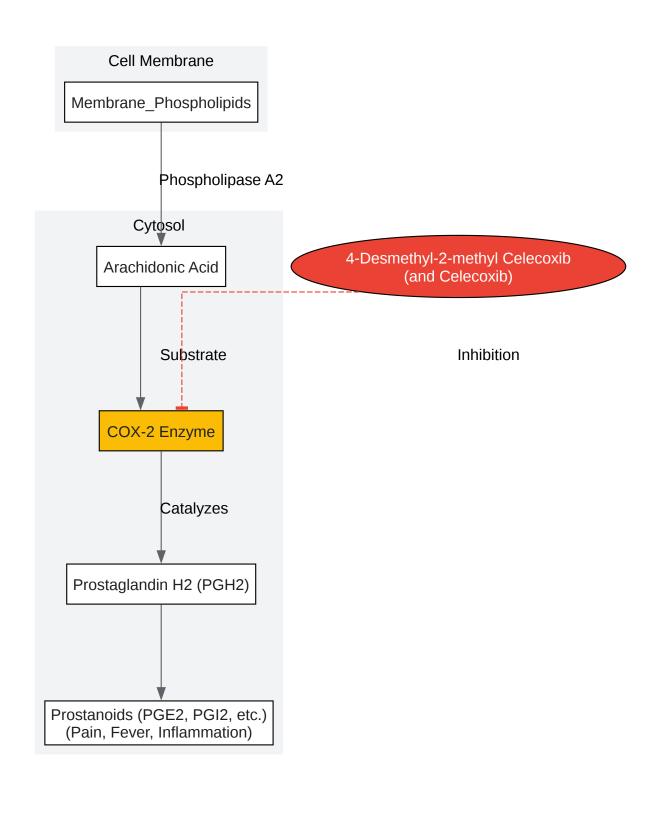
The modification in **4-Desmethyl-2-methyl Celecoxib** involves the repositioning of the methyl group on the C5-phenyl ring from the para- to the ortho-position. A comparison of the IC50 values reveals that **4-Desmethyl-2-methyl Celecoxib** (IC50 = 0.069 μ M) exhibits nearly identical potency to Celecoxib (IC50 = 0.06 μ M).[2][7][8][9]

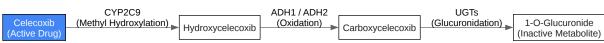
This observation suggests that the specific location of this methyl group on the C5-phenyl ring is not a critical determinant for inhibitory activity against COX-2. The hydrophobic pocket of the enzyme can likely accommodate the methyl substituent at either the ortho- or para-position without a significant loss of binding affinity. The primary interactions driving potency and selectivity are maintained, namely the binding of the sulfonamide group into the secondary pocket of the COX-2 enzyme. This analog demonstrates anti-inflammatory, analgesic, and antipyretic properties by reducing the synthesis of prostaglandins.[8][9]

Signaling and Metabolic Pathways COX-2 Prostaglandin Synthesis Pathway

Celecoxib and its analogs exert their anti-inflammatory effects by inhibiting the synthesis of prostaglandins.[11] The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial intermediate that is subsequently converted into various prostanoids that mediate pain and inflammation.[12]









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